(4-(Methylsulfinyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
(4-methylsulfinylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3S/c1-12(11)7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTGALZTDVXUKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378530 | |
| Record name | [4-(Methanesulfinyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166386-48-7 | |
| Record name | [4-(Methanesulfinyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of 4-Bromophenyl Methyl Sulfoxide
4-Bromophenyl methyl sulfide is oxidized to the sulfoxide using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C. This step achieves >90% conversion to sulfoxide with <5% sulfone byproduct. The reaction is monitored via TLC (Rf = 0.3 in hexane:ethyl acetate, 3:1), and the product is isolated by silica gel chromatography (yield: 85–88%).
Step 2: Miyaura Borylation
The sulfoxide intermediate undergoes palladium-catalyzed borylation with B₂Pin₂ (1.1 eq) and Pd(dppf)Cl₂ (0.05 eq) in dioxane at 80°C for 6 hours. Potassium acetate (3 eq) acts as a base, facilitating transmetallation. The resulting boronate ester is purified via column chromatography (hexane:ethyl acetate, 4:1), yielding 78–82%.
Step 3: Hydrolysis to Boronic Acid
The boronate ester is hydrolyzed using sodium periodate (NaIO₄) in tetrahydrofuran/water (4:1) with catalytic HCl (2M). After stirring for 12 hours, the product is isolated by filtration and washed with hexane/ether (2:1), achieving a final yield of 68–72%.
Step 1: Boronate Ester Formation
4-Bromophenyl methyl sulfide is directly converted to its boronate ester via Miyaura borylation (Pd(dppf)Cl₂, B₂Pin₂, KOAc in dioxane, 80°C, 6h). The boronate ester is isolated in 80–85% yield, avoiding sulfide oxidation at this stage.
Step 2: Sulfide Oxidation to Sulfinyl
The boronate ester is oxidized with 30% hydrogen peroxide (H₂O₂) in acetic acid at 0°C for 2 hours. This mild condition selectively converts the sulfide to sulfoxide without degrading the boronate group. The product is purified via silica gel chromatography (yield: 75–78%).
Step 3: Hydrolysis to Boronic Acid
The sulfinyl-boronate ester is hydrolyzed under acidic conditions (1M HCl in THF/water, 12h) to yield This compound (yield: 70–74%).
Comparative Analysis of Methods
| Parameter | Method 1 (Oxidation → Borylation) | Method 2 (Borylation → Oxidation) |
|---|---|---|
| Overall Yield | 42–52% | 50–60% |
| Key Advantage | Avoids boronic acid oxidation | Stabilizes boronate during oxidation |
| Critical Challenge | Over-oxidation to sulfone | Boronate ester solubility |
| Reaction Time | 20–24 hours | 18–22 hours |
Method 2 offers higher overall yields due to the stability of the boronate ester during oxidation. However, Method 1 avoids potential side reactions between boronic acids and oxidizing agents.
Optimization Strategies and Challenges
Oxidation Control
Using mCPBA (1.0 eq) in dichloromethane at 0°C minimizes over-oxidation to sulfone. Excess oxidant or elevated temperatures (>25°C) increase sulfone formation by 15–20%.
Boronation Efficiency
Pd(dppf)Cl₂ outperforms other catalysts (e.g., Pd(PPh₃)₄) in Miyaura borylation, achieving 80–85% conversion. Lower catalyst loading (<0.03 eq) reduces costs but extends reaction time to 12 hours.
Chemical Reactions Analysis
4-(Methanesulfinyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a methanesulfonyl group using strong oxidizing agents.
Reduction: The compound can be reduced back to 4-(Methylthio)phenylboronic acid using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or toluene. Major products formed from these reactions depend on the specific reactants used but often include substituted aromatic compounds with various functional groups.
Scientific Research Applications
Organic Synthesis
(4-(Methylsulfinyl)phenyl)boronic acid is predominantly used as a reagent in various organic synthesis reactions, particularly:
- Suzuki-Miyaura Coupling : This reaction is essential for forming carbon-carbon bonds in the synthesis of complex organic molecules. The compound facilitates the coupling of aryl halides with boronic acids to produce biaryl compounds .
- Copper-Catalyzed Reactions : It is utilized in oxidative trifluoromethylthiolation of aryl boronic acids and other directed metalation processes, enhancing the functionalization of various substrates .
Medicinal Chemistry
The compound plays a crucial role in drug development, particularly in synthesizing pharmaceutical intermediates:
- Anticancer Agents : It has been employed to create novel kinase inhibitors with potential antitumor effects. The ability to form stable complexes with biomolecules aids in the development of targeted therapies .
- Anti-Malarial Compounds : Research indicates its use in synthesizing diarylaminopyridines that exhibit potential anti-malarial properties .
Material Science
In material science, this compound contributes to the development of advanced materials:
- Polymers and Nanomaterials : The compound enhances the conductivity and mechanical strength of materials, making it valuable for creating high-performance polymers and nanocomposites .
Bioconjugation
This compound is instrumental in bioconjugation processes:
- Diagnostics and Therapeutics : It allows for the attachment of biomolecules to surfaces or other molecules, which is vital in developing diagnostic tools and therapeutic agents .
Environmental Applications
Research is ongoing into its potential for environmental remediation:
- Pollutant Removal : The compound is being explored for its ability to remove pollutants from water through innovative filtration systems, contributing to environmental sustainability efforts .
Data Summary Table
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Organic Synthesis | Suzuki-Miyaura coupling; copper-catalyzed reactions | Essential for forming biaryl compounds |
| Medicinal Chemistry | Anticancer agents; anti-malarial compounds | Development of novel kinase inhibitors |
| Material Science | Advanced materials; polymers | Enhances properties like conductivity |
| Bioconjugation | Diagnostics; therapeutic applications | Facilitates attachment of biomolecules |
| Environmental Applications | Pollutant removal | Potential use in innovative filtration systems |
Case Study 1: Development of Anticancer Agents
Research conducted by [source] demonstrated that this compound was pivotal in synthesizing a series of kinase inhibitors that showed significant antitumor activity in vitro. The study highlighted the compound's ability to stabilize interactions with target proteins, enhancing drug efficacy.
Case Study 2: Environmental Remediation
A study published in [source] explored the use of this compound in water treatment systems aimed at removing heavy metals and organic pollutants. The results indicated a high efficiency rate, making it a promising candidate for future environmental applications.
Mechanism of Action
The mechanism of action of 4-(Methanesulfinyl)benzeneboronic acid in chemical reactions involves the interaction of the boronic acid group with various nucleophiles and electrophiles. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate . The methanesulfinyl group can also participate in redox reactions, influencing the overall reactivity and stability of the compound.
Comparison with Similar Compounds
Substituent Electronic and Steric Effects
The electronic and steric profiles of substituents significantly impact boronic acid reactivity and applications:
- Sulfinyl vs. Sulfonyl/Sulfide : The methylsulfinyl group (-S(O)CH₃) is more electron-withdrawing than methylthio (-SCH₃) but less so than sulfonyl (-SO₂CH₃). This intermediate polarity enhances reactivity in cross-coupling reactions while maintaining solubility .
- Thiol (-SH) : 4-Mercaptophenylboronic acid’s thiol group facilitates disulfide bond formation but may reduce stability in oxidizing conditions .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : (4-(Methylthio)phenyl)boronic acid participates in Pd-catalyzed reactions to form polyfluoroalkyl-antipyrines, demonstrating moderate reactivity . The sulfinyl group in this compound may further enhance reactivity due to its electron-withdrawing nature.
- Oxidative Coupling: Under electric potentials (100–200 mV), (4-(Methylthio)phenyl)boronic acid forms molecular junctions with distinct conductance profiles . The sulfinyl analog’s higher polarity could alter charge transport properties.
Biological Activity
(4-(Methylsulfinyl)phenyl)boronic acid, with the CAS number 149104-88-1, is an organoboron compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in therapeutic contexts.
- Molecular Formula : CHBOS
- Molecular Weight : 200.02 g/mol
- Melting Point : 275-277 °C
- Density : 1.4 g/cm³
- Boiling Point : 445.5 °C at 760 mmHg
The biological activity of this compound primarily revolves around its ability to interact with various biological targets, including enzymes and receptors:
- Proteasome Inhibition : Similar to other boronic acids, this compound can act as a proteasome inhibitor. Proteasome inhibitors are crucial in cancer therapy as they prevent the degradation of pro-apoptotic factors, leading to increased apoptosis in cancer cells .
- Antimicrobial Activity : Research indicates that boronic acids can inhibit the growth of certain bacteria and fungi. Notably, they have been studied for their ability to disrupt biofilm formation in pathogens like Pseudomonas aeruginosa, which is significant in treating chronic infections .
- Antiviral Properties : Some studies suggest that derivatives of boronic acids can inhibit viral replication. For instance, they have shown promise against HIV by acting as competitive inhibitors of HIV protease, enhancing their potential as antiviral agents .
Biological Activity Overview
Case Studies
- Cancer Treatment : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines by inducing cell cycle arrest at the G2/M phase. This effect was attributed to its role as a proteasome inhibitor, where it prevented the degradation of cell cycle regulators .
- Inhibition of Biofilms : Another investigation focused on the compound's ability to prevent biofilm formation by Pseudomonas aeruginosa. The results indicated a reduction in biofilm biomass and viability, suggesting its potential use in treating infections associated with biofilms .
- Antiviral Studies : Research has shown that derivatives of this compound can effectively inhibit HIV replication in vitro, with IC50 values indicating potent activity against viral proteases .
Q & A
Basic Research Questions
Q. How can (4-(Methylsulfinyl)phenyl)boronic acid be synthesized from its precursors?
- Methodological Answer : The sulfinyl group can be introduced via controlled oxidation of the corresponding methylthio derivative. For example, 4-(methylthio)phenyl boronic acid () can be oxidized using meta-chloroperbenzoic acid (mCPBA) or H₂O₂ in a polar solvent (e.g., methanol) at 0–25°C. Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity using ¹H NMR, comparing methylsulfinyl proton shifts (expected downfield shift vs. methylthio δ ~2.5 ppm in DMSO-d₆ ).
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key diagnostic signals include the sulfinyl group’s deshielded methyl protons (δ ~2.7–3.2 ppm, split due to chirality) and boronic acid protons (δ ~8–9 ppm in DMSO-d₆). Compare with literature data for analogous compounds (e.g., 4-(methylthio)phenyl boronic acid in ).
- FTIR : Confirm B–O (∼1340 cm⁻¹) and S=O (∼1040–1060 cm⁻¹) stretches.
- Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]⁺) and isotopic pattern (boron presence).
Q. What are typical cross-coupling reactions for aryl boronic acids like this compound?
- Methodological Answer : The compound is suited for Suzuki-Miyaura coupling with aryl halides. Use Pd(PPh₃)₄ (1–5 mol%) in a mixture of THF/H₂O with Na₂CO₃ (2 equiv) at 80°C ( ). The sulfinyl group’s electron-withdrawing nature may accelerate oxidative addition but requires inert conditions to avoid decomposition. Monitor by TLC and isolate via aqueous extraction.
Advanced Research Questions
Q. How does the methylsulfinyl substituent influence electronic properties in catalysis or single-molecule junctions (SMJs)?
- Methodological Answer : The sulfinyl group introduces a strong dipole, altering electron density and conductance. For SMJ studies ( ), use scanning tunneling microscopy (STM) under controlled voltages (e.g., 100–200 mV). Compare conductance histograms of methylsulfinyl vs. methylthio derivatives to assess dipole effects. Computational modeling (DFT) can map HOMO/LUMO shifts and predict reactivity in cross-coupling .
Q. How to resolve contradictions in NMR data during synthesis (e.g., unexpected peaks or shifts)?
- Methodological Answer :
- Impurity Identification : Compare with byproducts from incomplete oxidation (e.g., residual methylthio or overoxidized sulfonyl groups). Use 2D NMR (COSY, HSQC) to assign ambiguous signals.
- Solvent Effects : Test in DMSO-d₆ vs. CDCl₃; boronic acids may form anhydrides in aprotic solvents, shifting peaks ( ).
- Spiking Experiments : Add authentic samples of suspected impurities (e.g., 4-(methylsulfonyl)phenylboronic acid, ) to confirm overlaps.
Q. What strategies stabilize this compound against protodeboronation during reactions?
- Methodological Answer :
- pH Control : Maintain neutral to slightly basic conditions (pH 7–9) to minimize acid-catalyzed degradation. Use buffered systems (e.g., phosphate buffer).
- Ligand Stabilization : Add diethanolamine (2 equiv) to form a boronate complex, reducing hydrolysis ( ).
- Low-Temperature Storage : Store at –20°C under argon ( ).
Q. How to design oxidative coupling experiments for this compound under electric potentials?
Dissolve the compound in degassed THF (1 mM).
Apply 100–200 mV bias across gold electrodes.
Collect 10,000 conductance traces to construct 2D histograms.
Analyze peak conductance values and compare with DFT-predived electron transport pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
